molecular formula C5H3ClN2O3 B3054643 3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid CAS No. 61404-48-6

3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid

Cat. No.: B3054643
CAS No.: 61404-48-6
M. Wt: 174.54 g/mol
InChI Key: OQRFFLYMDWEWAG-UHFFFAOYSA-N
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Description

3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid is an organic compound with the molecular formula C5H3ClN2O3 It is a derivative of pyridazine, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid typically involves the chlorination of 6-hydroxy-4-pyridazinecarboxylic acid. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the pyridazine ring. Common reagents used in this synthesis include thionyl chloride or phosphorus oxychloride, which act as chlorinating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents and catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-chloro-6-oxo-4-pyridazinecarboxylic acid, while reduction could produce 3-chloro-6-hydroxy-4-pyridazinecarbinol.

Scientific Research Applications

3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-3-hydroxypyridazine-4-carboxylic acid: Similar in structure but differs in the position of the chlorine and hydroxyl groups.

    4-Pyridazinecarboxylic acid: Lacks the chlorine and hydroxyl groups, making it less reactive in certain chemical reactions.

Uniqueness

3-Chloro-6-hydroxy-4-pyridazinecarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

3-chloro-6-oxo-1H-pyridazine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN2O3/c6-4-2(5(10)11)1-3(9)7-8-4/h1H,(H,7,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQRFFLYMDWEWAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NNC1=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344872
Record name AC1LCGYI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61404-48-6
Record name AC1LCGYI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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